(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide

Catalog No.
S1527007
CAS No.
196597-86-1
M.F
C17H22BrNO2
M. Wt
352.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H...

CAS Number

196597-86-1

Product Name

(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide

IUPAC Name

N-[2-[(1S)-5-bromo-6-hydroxy-7-prop-2-enyl-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide

Molecular Formula

C17H22BrNO2

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C17H22BrNO2/c1-3-5-13-16-11(8-9-19-15(20)4-2)6-7-12(16)10-14(18)17(13)21/h3,10-11,21H,1,4-9H2,2H3,(H,19,20)/t11-/m0/s1

InChI Key

SOKCOMOZGLSICY-NSHDSACASA-N

SMILES

CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)O)Br

Synonyms

N-[2-[(1S)-5-Bromo-2,3-dihydro-6-hydroxy-7-(2-propen-1-yl)-1H-inden-1-yl]ethyl]propanamide; (S)-N-[2-[5-Bromo-2,3-dihydro-6-hydroxy-7-(2-propenyl)-1H-inden-1-yl]ethyl]propanamide;

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)O)Br

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CC=C)O)Br

(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide is a chemical compound with the molecular formula C17H22BrNO2 and a molecular weight of approximately 352.27 g/mol. This compound features a complex structure characterized by an indene moiety, which contributes to its unique properties. It is known as an impurity in the synthesis of Ramelteon, a melatonin receptor agonist used primarily for the treatment of insomnia .

Typical for amides and substituted indenes. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Reduction: The hydroxy group can be reduced to form an alkoxy derivative.

These reactions highlight its potential for further chemical modifications and applications in synthetic chemistry.

(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide exhibits biological activity primarily through its role as an intermediate in the synthesis of Ramelteon. Ramelteon acts selectively on melatonin receptors (MT1 and MT2), influencing circadian rhythms and promoting sleep onset. The biological relevance of this compound is largely tied to its structural similarity to melatonin and its ability to modulate similar pathways .

The synthesis of (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide typically involves several steps:

  • Formation of the Indene Core: Starting from appropriate precursors, the indene structure is constructed through cyclization reactions.
  • Bromination: The introduction of bromine at the 5-position can be achieved via electrophilic aromatic substitution.
  • Alkylation: The allyl group is introduced using alkylation techniques.
  • Amidation: Finally, the amide bond is formed by reacting the indene derivative with propanoyl chloride or a similar acylating agent.

These methods ensure the production of high-purity intermediates suitable for pharmaceutical applications .

The primary application of (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide lies in its role as an intermediate in the production of Ramelteon. Additionally, due to its structural characteristics, it may have potential applications in:

  • Drug Development: As a lead compound for developing new sleep aids or circadian rhythm regulators.
  • Chemical Research: As a building block for synthesizing other biologically active molecules.

Interaction studies involving (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide primarily focus on its binding affinity to melatonin receptors. These studies indicate that it may exhibit similar binding characteristics to Ramelteon, thereby influencing sleep-related pathways. Further research could elucidate its pharmacokinetic properties and metabolic pathways.

Several compounds share structural similarities with (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
RamelteonC15H16N2O2Melatonin receptor agonist; used clinically for insomnia.
MelatoninC13H16N2O2SNatural hormone regulating sleep cycles; broader physiological effects.
AgomelatineC15H17N2O2SMelatonergic antidepressant; dual action on serotonin receptors.

Uniqueness: (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide is unique due to its specific bromination and hydroxy substitution patterns, which differentiate it from other melatonin analogs and influence its pharmacological properties.

This detailed examination underscores the significance of (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide in both synthetic chemistry and potential therapeutic applications. Further research could expand its utility in pharmacology and medicinal chemistry.

XLogP3

4.1

Dates

Last modified: 04-14-2024

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